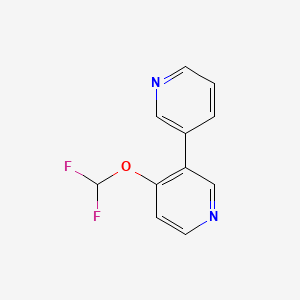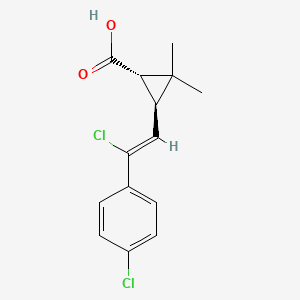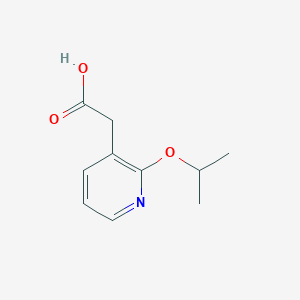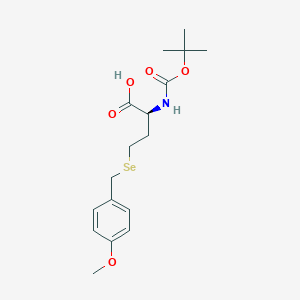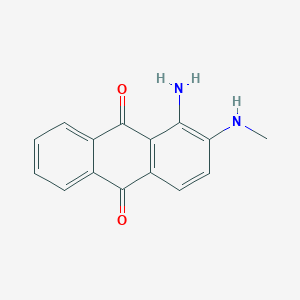
9,10-Anthracenedione, 1-amino-2-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-amino-2-(methylamino)anthracene-9,10-dione can be synthesized through the reaction of aminohaloanthraquinones with morpholine, monoethanolamine, or diethanolamine . The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to facilitate the substitution of the halogen atom with the amino group.
Industrial Production Methods
In industrial settings, the production of 1-amino-2-(methylamino)anthracene-9,10-dione often involves the use of large-scale reactors where the reactants are mixed and heated under precise conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinones
Applications De Recherche Scientifique
1-amino-2-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of colored smoke and dye packs for security purposes
Mécanisme D'action
The mechanism of action of 1-amino-2-(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. In the context of its anticancer activity, the compound is known to inhibit topoisomerases, which are essential enzymes for DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-amino-2-(methylamino)anthracene-9,10-dione is unique among anthraquinone derivatives due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
- 1-amino-2-dimethylaminoanthraquinone
- 1-amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}aminoanthracene-9,10-dione
- 3-dimethylaminoanthraquinone
These compounds share a common anthraquinone core but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity.
Propriétés
Numéro CAS |
62468-68-2 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-amino-2-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-17-11-7-6-10-12(13(11)16)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,16H2,1H3 |
Clé InChI |
DWVRNKJOKISAOG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


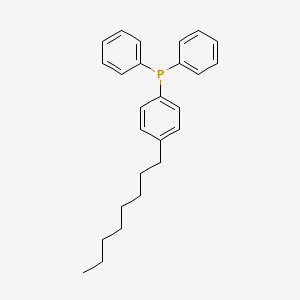
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)



![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


